2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(2-chloro-5-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-6-5-10(15)7-12(11)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVPEDRHGEGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-chloro-5-fluoroaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that 2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol exhibits significant antibacterial properties. A study utilized the disc diffusion method to evaluate its efficacy against several bacterial strains. The results demonstrated that this compound could inhibit the growth of both gram-positive and gram-negative bacteria more effectively than standard antibiotics like amoxicillin .
Antioxidant and Anticancer Properties
Phenolic compounds, including this compound, are known for their antioxidant capabilities. They play a vital role in cancer prevention by exhibiting cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) . This compound's structure allows for potential modifications that enhance its bioactivity and metabolic stability, making it a candidate for further drug development .
Agricultural Applications
Pesticide Development
The compound serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its fluorinated structure can enhance the biological activity of pesticide formulations by improving their efficacy against pests while reducing toxicity to non-target organisms . The production of derivatives like 5-amino-2-chloro-4-fluorophenoxyacetic acid ester highlights its utility in creating more effective agrochemicals .
Materials Science
Polymer Additives
In materials science, fluorinated phenolic compounds are valued for their ability to improve the thermal stability and mechanical properties of polymers. They are used as additives in plastics, adhesives, and coatings, contributing to enhanced performance characteristics such as flame resistance and durability . The incorporation of these compounds into materials can lead to significant improvements in their physical properties.
Case Studies and Research Insights
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
(a) Core Modifications: Chloro/Fluoro Positional Isomerism
- Target Compound: 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol Substituents: 2-Cl, 5-F on the aniline ring; phenol group.
- (2-Aminophenyl)(4-chlorophenyl)methanone (CAS 2894-51-1) Similarity: 0.98 Key Differences: Replaces the aminomethylphenol group with a benzophenone backbone. The ketone group increases polarity but reduces hydrogen-bonding capacity compared to the phenolic hydroxyl.
- 1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4) Similarity: 0.96 Substituents: Acetyl group at the 2-amino-5-chlorophenyl position. The absence of a phenolic group may reduce solubility in aqueous media.
(b) Functional Group Additions: Methoxy and Trifluoromethyl Groups
- 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (CF1) Substituents: 5-methoxy, carboxylic acid, and trifluoromethyl groups . The carboxylic acid group improves water solubility but may limit membrane permeability.
(c) Extended Aromatic Systems
- 2-({[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol (CAS 311781-32-5) Substituents: Phenoxy and trifluoromethyl groups . Comparison: The phenoxy ether linkage introduces conformational flexibility, while the trifluoromethyl group augments hydrophobicity.
Pharmacologically Relevant Derivatives
- 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS 899384-92-0) Substituents: Pyrimidine core, 4-methoxyphenyl, and benzyloxy groups .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol , also referred to as 2C5FP, is a phenolic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
2C5FP is characterized by its unique combination of chloro and fluorine substituents on the phenyl ring, which influences its chemical reactivity and biological properties. The molecular formula is , and its structural features contribute to its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that 2C5FP exhibits significant antibacterial activity against various pathogens.
Efficacy Against Bacterial Strains
A study highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating potent antibacterial properties. For instance, MIC values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 4.69 - 22.9 |
| S. aureus | 5.64 - 77.38 |
| P. aeruginosa | 11.29 - 77.38 |
These results suggest that 2C5FP could be a candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance .
Anticancer Properties
In addition to its antimicrobial effects, 2C5FP has been investigated for its potential anticancer activities.
The compound's mechanism appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Studies have indicated that it may disrupt the function of enzymes involved in tumor growth, leading to apoptosis in cancer cells.
Case Studies
-
In Vitro Studies : Research conducted on various cancer cell lines demonstrated that treatment with 2C5FP resulted in reduced cell viability and induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- Caco2 (colon cancer)
- Cell Lines Tested :
- Animal Models : In vivo studies using xenograft models have shown promising results where tumors treated with 2C5FP exhibited reduced growth rates compared to controls .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2C5FP with various biological targets. These studies suggest that the compound interacts favorably with active sites on key enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol, and how can reaction efficiency be optimized?
Methodological Answer: A plausible synthesis involves halogenation followed by nucleophilic substitution. For example:
Halogenation : React 2-chloro-5-fluorophenylamine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃/DMF) to form the amine intermediate.
Mannich Reaction : Introduce the phenolic moiety via a Mannich base formation using formaldehyde and phenol under controlled pH (pH 8–10).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., over-alkylation), and use inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR (¹H, ¹³C, and ¹⁹F NMR) to verify substitution patterns and amine-phenol linkage.
- FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, phenolic O-H at ~3400 cm⁻¹).
- Purity Assessment :
Q. What safety protocols are critical when handling this compound given its potential toxicity?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- First-Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash with soap/water; remove contaminated clothing.
- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist.
- Storage : Store in amber glass vials at 4°C under nitrogen to prevent degradation .
Q. How does the solubility profile of this compound influence solvent selection for experimental applications?
Methodological Answer:
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Anti-inflammatory Potential :
- COX-2 Inhibition : ELISA-based screening with LPS-induced macrophages.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safe dosage ranges.
Data Interpretation : Compare IC₅₀ values with positive controls (e.g., ibuprofen for COX-2) .
Advanced Research Questions
Q. What methodologies are used to evaluate its environmental persistence and ecological risks?
Methodological Answer:
- Persistence Studies :
- Hydrolysis Half-Life : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS.
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic media.
- Ecotoxicity :
Q. How can researchers resolve contradictions in experimental data regarding its stability under varying pH conditions?
Methodological Answer:
- Controlled Replication : Repeat stability studies (pH 2–12) with standardized buffers and temperature control (25°C ± 0.5°C).
- Advanced Analytics :
Q. What computational approaches predict its reactivity and interaction with biological targets?
Methodological Answer:
- Quantum Mechanics :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., COX-2) using GROMACS.
- Docking Studies :
Q. How to design degradation studies under varying environmental conditions?
Methodological Answer:
Q. What advanced spectroscopic methods elucidate its electronic configuration and supramolecular interactions?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
- UV-Vis Spectroscopy : Assign π→π* and n→π* transitions in ethanol/water.
- EPR : Detect radical intermediates during oxidation reactions.
Data Integration : Correlate spectroscopic data with DFT-predicted molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
